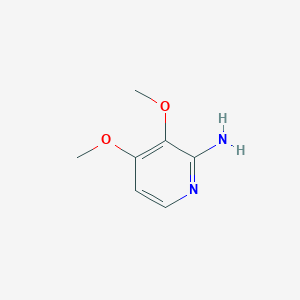

3,4-Dimethoxypyridin-2-amine

Description

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3,4-dimethoxypyridin-2-amine |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3,(H2,8,9) |

InChI Key |

YFBUYFWXOBCBJW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxypyridin-2-amine typically involves the following steps:

Addition Reaction:

Condensation Reaction: The product from the addition reaction undergoes condensation with cyanamide in the presence of a sour agent.

Cyclization Reaction: The intermediate product is then subjected to cyclization using a Lewis acid protective agent and dry hydrogen chloride gas.

Methoxylation Reaction: The final step involves methoxylation using methanol and sodium hydroxide.

Industrial Production Methods: The industrial production of 3,4-Dimethoxypyridin-2-amine follows similar synthetic routes but is optimized for higher yield and selectivity. The process involves the use of environmentally friendly reagents and conditions to minimize waste and pollution .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxypyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products:

Scientific Research Applications

4,5-Dimethoxypyridin-2-amine is a heterocyclic organic compound and a pyridine derivative, which has two methoxy groups at the 4 and 5 positions of the pyridine ring, and an amino group at the 2 position. It has a variety of applications in scientific research.

Scientific Research Applications

4,5-Dimethoxypyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties, and research is ongoing to explore its potential as a therapeutic agent for various diseases. Also, it is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biochemical Analysis

4,5-Dimethoxypyridin-2-amine interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. It has been observed to interact with amine-reactive enzymes involved in crosslinking reactions essential for the structural integrity of biomolecules. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism and can affect the proliferation and differentiation of various cell types, including stem cells and cancer cells. At the molecular level, 4,5-Dimethoxypyridin-2-amine exerts its effects through specific binding interactions with biomolecules and can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction.

Biological Activities

4,5-Dimethoxypyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities.

Antioxidant Activity Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance the electron-donating ability of the molecule, which is crucial for scavenging free radicals. Certain compounds demonstrated strong antioxidant activity, suggesting potential for 4,5-dimethoxypyridin-2-amine in oxidative stress-related conditions.

Anticancer Potential The anticancer activity of 4,5-dimethoxypyridin-2-amine has been explored in several studies. Derivatives of pyridine have shown promise as inhibitors of key enzymes involved in cancer progression.

Neuroprotective Effects The neuroprotective potential of 4,5-dimethoxypyridin-2-amine is relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Studies on related compounds suggest that they can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial for managing AD symptoms. The ability to cross the blood-brain barrier further enhances their therapeutic potential.

Case Studies and Research Findings

- In Vitro Studies: In vitro assays have shown that derivatives similar to 4,5-dimethoxypyridin-2-amine can significantly inhibit NO production in immune cells, suggesting an anti-inflammatory effect. This property may be beneficial in treating conditions associated with chronic inflammation.

- In Vivo Studies: Animal models have demonstrated that certain pyridine derivatives exhibit low toxicity while maintaining efficacy in reducing tumor growth rates. A study reported minimal cytotoxic effects on normal cells compared to established chemotherapeutic agents.

- Molecular Docking Studies: Computational studies have provided insights into the binding affinities of these compounds to target enzymes, reinforcing the hypothesis that structural modifications can lead to enhanced biological activity.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxypyridin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Electronic and Steric Effects

Methoxy vs. Chloro Substitution :

- The 4-chloro-5-methoxypyridin-3-amine (Cl at 4, OCH₃ at 5) exhibits reduced electron density compared to 3,4-dimethoxypyridin-2-amine due to chlorine’s electron-withdrawing nature. This alters reactivity in cross-coupling reactions or nucleophilic substitutions .

- In contrast, dual methoxy groups in 3,4-Dimethoxypyridin-2-amine increase ring electron density, favoring electrophilic aromatic substitution at the 5-position .

Research and Application Gaps

- Limited data exist on the catalytic or medicinal applications of 3,4-Dimethoxypyridin-2-amine. However, its structural analogs suggest utility in: Pharmaceuticals: As intermediates for antipsychotics or antibiotics (e.g., via Buchwald-Hartwig amination) . Materials Science: Electron-rich pyridines as ligands in coordination polymers .

Biological Activity

3,4-Dimethoxypyridin-2-amine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of pyridine-based compounds that exhibit various pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of 3,4-dimethoxypyridin-2-amine, supported by relevant research findings and case studies.

Chemical Structure and Properties

3,4-Dimethoxypyridin-2-amine features two methoxy groups at the 3 and 4 positions of the pyridine ring and an amino group at the 2 position. Its chemical structure can be represented as follows:

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including those similar to 3,4-dimethoxypyridin-2-amine, possess significant anticancer properties. A study evaluating various pyridine derivatives found that certain substitutions on the pyridine ring enhanced their antiproliferative activity against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, compounds with a similar scaffold demonstrated IC50 values in the low micromolar range, suggesting promising anticancer potential .

Table 1: Anticancer Activity of Related Pyridine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 |

| Sorafenib | A549 | 2.12 |

| 1-(4-chlorophenyl)-3-{4-[pyridin-2-ylmethoxy]phenyl}urea | HCT-116 | 3.90 |

| Sorafenib | HCT-116 | 2.25 |

This table illustrates the comparative potency of various compounds against specific cancer cell lines.

Anti-inflammatory Activity

Pyridine derivatives have also shown anti-inflammatory effects. A study highlighted that compounds with methoxy substitutions exhibited reduced expression levels of inflammatory markers such as COX-2 and iNOS in vitro. This suggests that 3,4-dimethoxypyridin-2-amine may also contribute to anti-inflammatory responses through similar mechanisms .

Table 2: Anti-inflammatory Effects of Pyridine Derivatives

| Compound | Inflammatory Marker | Effect on Expression |

|---|---|---|

| Compound with methoxy groups | COX-2 | Decreased |

| Compound with methoxy groups | iNOS | Decreased |

Case Studies

- Neuroprotective Effects : In a study focusing on neuroprotective properties, derivatives of pyridine were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that certain modifications to the pyridine structure significantly enhanced neuroprotection .

- Antimicrobial Activity : Another research effort evaluated the antimicrobial properties of related compounds against various bacterial strains. The findings revealed that some derivatives exhibited notable antibacterial activity, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of 3,4-dimethoxypyridin-2-amine can be influenced by its structural features. Substituents on the pyridine ring play a crucial role in modulating its pharmacological effects. For instance:

- Electron-donating groups , such as methoxy groups at positions 3 and 4, enhance biological activity.

- Hydrophobic interactions with amino acids in target proteins can improve binding affinity and efficacy.

Q & A

Q. What are the standard synthetic routes for preparing 3,4-dimethoxypyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : 3,4-Dimethoxypyridin-2-amine can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves functionalizing pyridine precursors with methoxy and amine groups. For example, nucleophilic substitution of fluorinated pyridines (e.g., pentafluoropyridine) with methoxide ions under controlled pH and temperature can introduce methoxy groups . Optimization includes using polar aprotic solvents (e.g., DMF) and catalysts like Cu(I) to enhance regioselectivity. Reaction progress should be monitored via TLC or NMR .

Q. How can the structure of 3,4-dimethoxypyridin-2-amine be confirmed using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Identify methoxy (δ ~3.8–4.0 ppm for 1H; ~55–60 ppm for 13C) and aromatic proton signals. Pyridine ring protons typically resonate between δ 6.5–8.5 ppm .

- FTIR : Look for N-H stretches (~3300–3500 cm⁻¹) and C-O stretches (~1250 cm⁻¹) from methoxy groups.

- HRMS : Confirm molecular weight (C₇H₁₀N₂O₂, exact mass 154.0742) to validate purity .

Q. What are the key solubility and stability considerations for handling 3,4-dimethoxypyridin-2-amine in laboratory settings?

- Methodological Answer : The compound is moderately soluble in polar solvents (e.g., ethanol, DMSO) but may degrade under prolonged exposure to light or moisture. Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Stability tests via HPLC over 24–72 hours are recommended to assess degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing methoxy and amine groups to the pyridine ring be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., trimethylsilyl) to block undesired positions during functionalization . For example, a trimethylsilyl-protected intermediate can be selectively demethylated or aminated. Computational modeling (DFT) may predict reactive sites to guide synthetic design .

Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR signals) for 3,4-dimethoxypyridin-2-amine derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .

- Isotopic Labeling : Synthesize deuterated analogs to simplify 1H NMR interpretation.

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at low temperatures .

Q. How can 3,4-dimethoxypyridin-2-amine be utilized as a building block in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for bioactive heterocycles. For example:

- Antimicrobial Agents : Couple with sulfonamide groups via SNAr reactions to target bacterial enzymes .

- Kinase Inhibitors : Introduce substituents at the 2-amine position to modulate binding affinity. Screening via SPR or fluorescence polarization assays validates target engagement .

Q. What are the challenges in scaling up 3,4-dimethoxypyridin-2-amine synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Optimize stoichiometry and use flow chemistry to minimize side reactions.

- Purification : Replace column chromatography with recrystallization or distillation for cost-effective scaling.

- Safety : Conduct DSC/TGA analyses to assess thermal stability during large-scale reactions .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting reactivity data (e.g., inconsistent yields) in methoxy-pyridine amination reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield.

- Kinetic Studies : Compare reaction rates under varying conditions to identify rate-limiting steps .

- Cross-Validation : Reproduce results using alternative methods (e.g., microwave-assisted vs. conventional heating) .

Q. What analytical approaches validate the purity of 3,4-dimethoxypyridin-2-amine in complex mixtures?

- Methodological Answer :

- HPLC-MS : Pair reverse-phase chromatography with mass detection to separate and quantify impurities.

- Elemental Analysis : Confirm C/H/N/O ratios within ±0.3% of theoretical values.

- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .

Application-Oriented Questions

Q. How can computational tools predict the reactivity of 3,4-dimethoxypyridin-2-amine in novel synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.